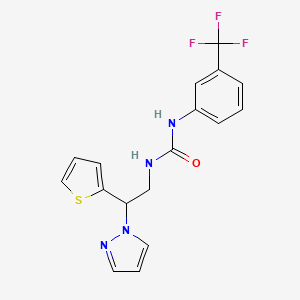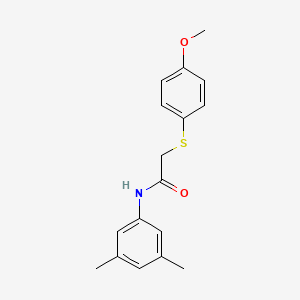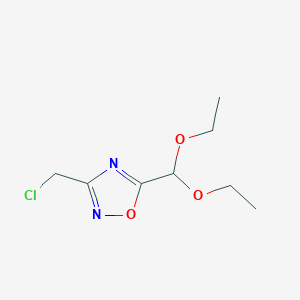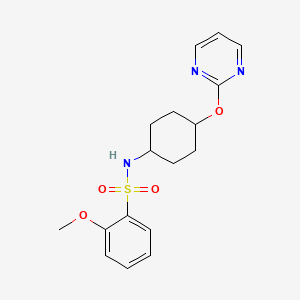![molecular formula C13H21N3O2 B2573009 3-[1-(2-Methoxyethyl)pyrazol-4-yl]-7-oxa-2-azaspiro[3.5]nonane CAS No. 2241128-45-8](/img/structure/B2573009.png)
3-[1-(2-Methoxyethyl)pyrazol-4-yl]-7-oxa-2-azaspiro[3.5]nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[1-(2-Methoxyethyl)pyrazol-4-yl]-7-oxa-2-azaspiro[35]nonane is a complex organic compound characterized by its unique spirocyclic structure This compound features a pyrazole ring, an oxa-azaspiro nonane core, and a methoxyethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(2-Methoxyethyl)pyrazol-4-yl]-7-oxa-2-azaspiro[3.5]nonane typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazole ring, followed by the introduction of the spirocyclic structure. The methoxyethyl group is then added through nucleophilic substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process is designed to minimize waste and reduce production costs while maintaining high standards of safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
3-[1-(2-Methoxyethyl)pyrazol-4-yl]-7-oxa-2-azaspiro[3.5]nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under specific conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, enhancing the compound’s versatility.
Scientific Research Applications
3-[1-(2-Methoxyethyl)pyrazol-4-yl]-7-oxa-2-azaspiro[3.5]nonane has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[1-(2-Methoxyethyl)pyrazol-4-yl]-7-oxa-2-azaspiro[3.5]nonane involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Detailed studies are conducted to elucidate the pathways involved and optimize its efficacy.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-Methylpyrazol-4-yl)-7-oxa-2-azaspiro[3.5]nonane
- 3-(1-Ethylpyrazol-4-yl)-7-oxa-2-azaspiro[3.5]nonane
Uniqueness
3-[1-(2-Methoxyethyl)pyrazol-4-yl]-7-oxa-2-azaspiro[35]nonane stands out due to its methoxyethyl substituent, which imparts unique chemical and biological properties
Properties
IUPAC Name |
3-[1-(2-methoxyethyl)pyrazol-4-yl]-7-oxa-2-azaspiro[3.5]nonane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2/c1-17-7-4-16-9-11(8-15-16)12-13(10-14-12)2-5-18-6-3-13/h8-9,12,14H,2-7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUTAMVAFUYQDOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=C(C=N1)C2C3(CCOCC3)CN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-ethyl-4-methyl-6-(4-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B2572927.png)
![5-[(4-Bromophenyl)methylsulfanyl]-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2572932.png)
![5-[4-(4-fluorophenyl)piperazine-1-carbonyl]-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,11(16),12,14-heptaene-9-thione](/img/structure/B2572935.png)

![4-{4-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-1-phenyl-1H-1,2,3-triazol-5-yl}pyridine](/img/structure/B2572937.png)
![2-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2572938.png)



![(E)-3-[5-Chloro-2-(difluoromethoxy)phenyl]-2-cyano-N-methylprop-2-enamide](/img/structure/B2572943.png)
![N-(5-chloro-2-methoxyphenyl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2572945.png)
![Lithium;3-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2572946.png)
![N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-3,4,5-trimethoxybenzamide](/img/structure/B2572947.png)

